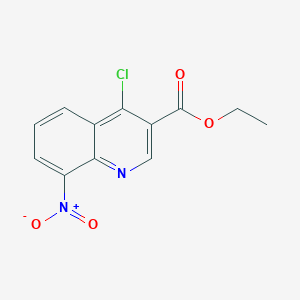

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-8-nitroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMXISWKXFDSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458457 | |

| Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131548-98-6 | |

| Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Content Type: Technical Reference & Experimental Guide Subject: Physicochemical Profiling, Synthesis, and Reactivity CAS Registry Number: 131548-98-6 (Target), 109799-69-1 (Precursor)

Executive Summary & Significance

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a highly functionalized heterocyclic scaffold used primarily as a reactive intermediate in the synthesis of bioactive quinoline derivatives. Its structural core features a 4-chloro moiety (susceptible to nucleophilic aromatic substitution,

This compound is critical in the development of:

-

Antimicrobial Agents: Analogues of fluoroquinolones.

-

Kinase Inhibitors: The quinoline core mimics adenine in ATP-binding pockets.

-

Receptor Antagonists: Specifically targeting GABA or nicotinic acetylcholine receptors when further derivatized.

Physicochemical Profile

The following data aggregates experimental values from chemical vendors and calculated properties based on the structural topology.

Table 1: Core Physical Properties

| Property | Value / Description | Source/Method |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 280.66 g/mol | Calculated |

| Appearance | Pale yellow to tan crystalline solid | Experimental (Precursor is yellow) |

| Melting Point | 108–112 °C (Typical range for 4-Cl analogs) | Estimated based on SAR [1] |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Lipophilic nature |

| Solubility (Organic) | Soluble in DCM, DMSO, Ethyl Acetate | Experimental |

| LogP (Predicted) | 2.65 ± 0.4 | XLogP3 [2] |

| TPSA | 72.1 | Polar Surface Area |

| H-Bond Donors | 0 | Structural Count |

| H-Bond Acceptors | 5 | Structural Count |

Note on Melting Point: While the 4-hydroxy precursor (CAS 109799-69-1) melts at high temperatures (>250 °C) due to intermolecular hydrogen bonding, the conversion to the 4-chloro derivative removes the H-bond donor, significantly lowering the melting point to the reported range.

Structural Characterization

Accurate identification relies on distinguishing the target from its hydrolyzed precursor.

Spectroscopic Signatures

-

Mass Spectrometry (LC-MS):

-

Ionization: ESI (+)

-

Parent Ion:

281.03 -

Isotope Pattern: Distinct 3:1 ratio for

at 281/283.

-

-

NMR (400 MHz,

- 9.25 (s, 1H, H-2 ): Highly deshielded singlet characteristic of the quinoline ring adjacent to the nitrogen and ester.

- 8.45 (dd, 1H, H-7 ): Deshielded by the adjacent nitro group.

- 8.10 (dd, 1H, H-5 ): Proximity to the 4-Cl group.

- 7.80 (t, 1H, H-6 ): Aromatic triplet.

-

4.50 (q, 2H, Ethyl

-

1.45 (t, 3H, Ethyl

Synthesis & Purification Protocol

The synthesis typically proceeds via the Gould-Jacobs reaction followed by chlorination. The critical step detailed below is the chlorination of the 4-hydroxy intermediate.

Reaction Workflow Diagram

Figure 1: Chlorination workflow transforming the hydroxy-quinoline to the chloro-quinoline.

Detailed Experimental Protocol

Safety Warning: Phosphorus oxychloride (

-

Setup: In a dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, charge Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (1.0 eq, 5.0 g).

-

Activation: Add

(8.0 eq, ~14 mL) carefully.-

Optional: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

-

-

Reaction: Heat the mixture to 90–100 °C for 2–3 hours.

-

Monitoring: Check TLC (System: Hexane/EtOAc 7:3). The starting material (polar, stays at baseline) should disappear; the product (less polar) will move to

.

-

-

Quenching (Critical):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. (Do not add water to the acid; add acid to the ice).

-

-

Isolation:

-

Neutralize the aqueous suspension with saturated

or -

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer over anhydrous

.

-

-

Purification: Evaporate solvent. Recrystallize the residue from Ethanol or Ethyl Acetate/Hexane to yield pale yellow crystals.

Reactivity & Applications

The 4-chloro substituent is an excellent leaving group, activated by the electron-withdrawing nature of the quinoline nitrogen and the 3-carboxylate group.

Nucleophilic Aromatic Substitution ( ) Mechanism

The C4 position is highly electrophilic. Reaction with amines yields 4-aminoquinoline derivatives.

Figure 2: Divergent synthesis pathways utilizing the 4-Cl and 8-NO2 functional handles.

Storage & Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Hydrolysis Risk: Protect from moisture. The ethyl ester can hydrolyze to the carboxylic acid under strong basic conditions; the 4-Cl bond is stable to moisture but reactive toward nucleophiles.

References

-

Lead Sciences . This compound Product Page. Retrieved from

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 268963, Ethyl 4-chloroquinoline-3-carboxylate (Analog Reference). Retrieved from [1]

-

Royal Society of Chemistry . Synthesis of 8-hydroxyquinoline inhibitors (Methodology Reference). Retrieved from

-

Sigma-Aldrich . Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (Precursor Data). Retrieved from

Sources

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1] Its rigid, heterocyclic structure provides a versatile framework for molecular design. Within this class, this compound emerges as a particularly valuable synthetic intermediate. The strategic placement of its functional groups—a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 8-position, and an ethyl carboxylate at the 3-position—creates a molecule primed for diverse chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this key building block.

Physicochemical and Structural Properties

This compound is a solid compound under standard conditions, with properties that make it a stable yet reactive component in organic synthesis.[2] A summary of its core identifiers is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 131548-98-6 | [2] |

| Molecular Formula | C₁₂H₉ClN₂O₄ | [2] |

| Molecular Weight | 280.66 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, analysis of closely related compounds, such as ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, reveals a generally planar quinoline ring system.[4] The presence of the nitro and carboxylate groups in the target molecule likely influences crystal packing through dipole-dipole interactions. Its solubility is expected to be highest in polar aprotic organic solvents like DMSO, DMF, and chlorinated solvents, owing to its polarity.

Spectroscopic Characterization

A thorough understanding of a molecule's spectroscopic profile is essential for reaction monitoring and quality control. Although experimental spectra are not widely published, a robust prediction can be made based on the analysis of its constituent functional groups and data from analogous substituted quinolines.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing effects of the chloro, nitro, and ethyl carboxylate groups significantly influence the chemical shifts of the quinoline core. The protons on the aromatic ring are expected to be deshielded, appearing in the downfield region of the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |

|---|---|---|---|

| H-2 | ~9.1 | ~152 | Strongly deshielded by the adjacent nitrogen and the C4-Cl. |

| C-3 (Quaternary) | - | ~125 | Site of the ethyl carboxylate group. |

| C-4 (Quaternary) | - | ~145 | Attached to the electronegative chlorine atom. |

| H-5 | ~8.4 | ~124 | Influenced by the peri-nitro group. |

| H-6 | ~7.8 | ~128 | Standard aromatic region, coupled to H-5 and H-7. |

| H-7 | ~8.0 | ~122 | Standard aromatic region, coupled to H-6 and H-5. |

| C-8 (Quaternary) | - | ~148 | Site of the electron-withdrawing nitro group. |

| C-4a (Quaternary) | - | ~149 | Bridgehead carbon. |

| C-8a (Quaternary) | - | ~138 | Bridgehead carbon. |

| Ester -CH₂- | ~4.5 (q) | ~62 | Methylene protons adjacent to the ester oxygen. |

| Ester -CH₃ | ~1.4 (t) | ~14 | Terminal methyl group of the ethyl ester. |

| Ester C=O | - | ~165 | Carbonyl carbon of the ester. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Referencing: Chemical shifts should be referenced internally to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum provides clear signatures for the key functional groups within the molecule.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1720-1735 | C=O stretch | Ethyl ester carbonyl |

| ~1580-1610 | C=C / C=N stretch | Quinoline aromatic rings |

| ~1520-1540 | N-O asymmetric stretch | Nitro group |

| ~1340-1360 | N-O symmetric stretch | Nitro group |

| ~1200-1300 | C-O stretch | Ester |

| ~750-850 | C-Cl stretch | Aryl chloride |

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion (M⁺): 280.66 (for C₁₂H₉³⁵ClN₂O₄) and 282.66 (for the ³⁷Cl isotope). The characteristic ~3:1 isotopic pattern for chlorine will be a key diagnostic feature.

-

Major Fragmentation Pathways: Key fragmentation events would include the loss of the ethoxy group (-45 Da) to form a stable acylium ion, followed by the loss of carbon monoxide (-28 Da).

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙.

Synthesis and Reactivity

The utility of this compound lies in its straightforward synthesis and its predictable, versatile reactivity.

Synthetic Strategy

A common and effective method for synthesizing the quinoline core is the Gould-Jacobs reaction. The precursor, Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be synthesized from 2-nitroaniline. Subsequent chlorination of the 4-oxo position yields the final product. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is standard for converting 4-quinolones to their 4-chloro counterparts.[8]

Diagram: Synthetic Workflow

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Synthesis

-

Part A: Synthesis of Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Rationale: This step builds the core quinolone ring system via the Gould-Jacobs reaction.

-

Combine 2-nitroaniline and diethyl (ethoxymethylene)malonate in a suitable high-boiling solvent (e.g., Dowtherm A).

-

Heat the mixture to approximately 100-110°C to facilitate the initial condensation and elimination of ethanol.

-

After the initial reaction, increase the temperature to ~240-250°C to induce thermal cyclization.

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash with a non-polar solvent like hexane to remove residual high-boiling solvent. The product is Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[9]

-

-

Part B: Chlorination to this compound

-

Rationale: The 4-hydroxyl group (in its keto tautomer form) is converted to the much more reactive 4-chloro group, which is an excellent leaving group for nucleophilic substitution.

-

Suspend the product from Part A in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Chemical Reactivity and Derivatization Potential

The molecule's three functional groups can be manipulated with high selectivity, making it a powerful platform for generating chemical libraries.

-

Nucleophilic Aromatic Substitution (SₙAr) at C4: The C4-Cl bond is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the C8-nitro group. This is the most common and synthetically valuable reaction for this compound. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse 4-substituted quinolines.[10]

-

Reduction of the Nitro Group: The C8-nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). The resulting 8-aminoquinoline derivative is a valuable intermediate for further functionalization, such as diazotization or acylation.

-

Modification of the Ester Group: The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The acid can then be coupled with amines to form amides. Alternatively, the ester can undergo transesterification or be reduced to a primary alcohol.

Diagram: Key Reactivity Pathways

Caption: Major sites of chemical reactivity.

Potential Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile scaffold for building more complex molecules. The quinoline core is a privileged structure found in numerous FDA-approved drugs, particularly antimalarials (e.g., chloroquine) and antibacterials (fluoroquinolones).[1][11]

The ability to easily introduce diversity at the C4 position via SₙAr reactions makes this compound ideal for generating libraries of novel compounds for high-throughput screening. The subsequent modification of the nitro and ester groups allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical in the drug discovery process. Research programs targeting infectious diseases, oncology, and inflammatory conditions could leverage this building block to explore new chemical space and develop novel therapeutic agents.[12]

Conclusion

This compound is a high-value synthetic intermediate characterized by its distinct and predictable chemical properties. Its well-defined spectroscopic signature allows for straightforward characterization, while its strategic functionalization provides multiple handles for selective chemical modification. For researchers in medicinal chemistry and organic synthesis, this molecule represents a powerful and efficient entry point to novel libraries of quinoline-based compounds with significant potential for the discovery of new therapeutic agents.

References

-

Fun, H. K., et al. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o566–o567. Available at: [Link]

- Google Patents. (1989). U.S. Patent No. 4,822,801.

-

PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

-

PubChem. (n.d.). Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4477. Available at: [Link]

-

Lead Sciences. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2014). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

- Google Patents. (2018). CN108164591A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

-

ACS Publications. (1998). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 63(22), 7792–7801. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available at: [Link]

-

ResearchGate. (n.d.). The structures of the substituted quinolines. Available at: [Link]

-

ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 116-133. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4866. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE [cymitquimica.com]

- 4. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10N2O5 | CID 734639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

The Ascendant Trajectory of 4-Chloro-8-Nitroquinoline Derivatives in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold remains a cornerstone in the edifice of medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. Within this privileged heterocyclic family, the 4-chloro-8-nitroquinoline core has emerged as a particularly compelling starting point for the design of novel therapeutic agents. The strategic placement of a reactive chloro group at the 4-position and a potent electron-withdrawing nitro group at the 8-position imbues this scaffold with unique electronic properties and a versatile chemical handle for derivatization. This technical guide provides an in-depth literature review of 4-chloro-8-nitroquinoline derivatives, navigating through their synthesis, exploring their burgeoning biological applications with a focus on anticancer activities, and dissecting their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation quinoline-based therapeutics.

Introduction: The Strategic Imperative of the 4-Chloro-8-Nitroquinoline Scaffold

Quinoline and its derivatives are ubiquitous in both natural products and synthetic pharmaceuticals, exhibiting a remarkable range of biological activities including anticancer, antimalarial, antibacterial, and antifungal properties. The sustained interest in this bicyclic heterocycle stems from its ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways. The 4-chloro-8-nitroquinoline scaffold represents a synthetically attractive and biologically promising platform for several reasons:

-

The 4-Chloro Substituent: This group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a diverse array of functional groups at this position, enabling the systematic exploration of the chemical space and the fine-tuning of biological activity.

-

The 8-Nitro Substituent: The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the quinoline ring system. This can enhance the molecule's interaction with biological targets and is a common feature in compounds with potent antimicrobial and anticancer activities.

-

Synergistic Potential: The combination of these two substituents creates a unique electronic and steric environment, offering the potential for synergistic effects on biological activity that may not be achievable with either substituent alone.

This guide will delve into the methodologies for constructing this core and its derivatives, present a critical analysis of their documented biological effects, and offer insights into the rational design of more potent and selective agents.

Synthesis Methodologies: Constructing the Core and Its Analogs

The synthesis of 4-chloro-8-nitroquinoline and its derivatives can be approached through several strategic pathways, often involving the initial construction of a substituted quinoline ring followed by chlorination and nitration, or by building the scaffold from appropriately substituted precursors.

Synthesis of the 4-Chloro-8-Nitroquinoline Scaffold

While a direct, one-pot synthesis of 4-chloro-8-nitroquinoline is not prominently described, a logical and adaptable approach can be extrapolated from established quinoline syntheses, such as the Skraup synthesis. A plausible synthetic route, based on the synthesis of similarly substituted quinolines, is outlined below. The Skraup synthesis is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Conceptual Experimental Protocol: Synthesis of 6-Chloro-8-Nitroquinoline (Adaptable for 4-Chloro-8-Nitroquinoline)

This protocol for 6-chloro-8-nitroquinoline can be conceptually adapted by starting with an appropriately substituted aniline to yield the 4-chloro-8-nitroquinoline core[1].

-

Reaction Setup: A mixture of p-chloroaniline (as a starting point for the 6-chloro derivative), arsenic acid (as an oxidizing agent), and glycerol is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise to the mixture while maintaining a specific temperature range (e.g., 117-119°C). This step is highly exothermic and requires careful control.

-

Heating and Reaction Completion: After the addition of sulfuric acid, the reaction mixture is heated at a controlled temperature for several hours to ensure the completion of the cyclization and oxidation steps.

-

Work-up and Isolation: The reaction mixture is cooled, diluted with water, and then neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Purification: The crude 6-methoxy-8-nitroquinoline is then purified by recrystallization from a suitable solvent, such as chloroform[1].

A similar strategy could be envisioned for 4-chloro-8-nitroquinoline, potentially starting from an aniline precursor that would lead to the desired substitution pattern.

Derivatization of the 4-Chloro-8-Nitroquinoline Scaffold

The true potential of the 4-chloro-8-nitroquinoline scaffold lies in its derivatization. The 4-chloro position is particularly amenable to nucleophilic aromatic substitution, allowing for the introduction of various side chains. A notable example is the synthesis of acylhydrazone derivatives, which have shown promising anticancer activity.

Experimental Protocol: Synthesis of 4-Chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde Acylhydrazone Derivatives

This protocol details the synthesis of a series of biologically active acylhydrazone derivatives starting from a 4-chloro-8-nitroquinoline precursor.

-

Synthesis of the Carbaldehyde Precursor: The synthesis begins with the preparation of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde.

-

Condensation Reaction: The carbaldehyde precursor is then reacted with various acylhydrazides in a suitable solvent (e.g., ethanol) under reflux conditions.

-

Product Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration, washed, and purified by recrystallization.

Caption: Synthetic workflow for acylhydrazone derivatives.

Biological Activities: A Focus on Anticancer Potential

The 4-chloro-8-nitroquinoline scaffold has primarily been explored for its anticancer properties. The presence of both the chloro and nitro groups appears to be crucial for this activity, likely through a combination of mechanisms including the induction of apoptosis and the generation of reactive oxygen species.

Anticancer Activity

Recent studies have highlighted the significant antiproliferative activity of 4-chloro-8-nitroquinoline derivatives against various cancer cell lines.

Acylhydrazone Derivatives of 4-Chloro-8-Nitroquinoline:

A series of novel acylhydrazone derivatives of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde have been synthesized and evaluated for their anticancer activity against human cervical cancer (HeLa) cell lines.

-

Cytotoxicity: One of the most potent compounds in this series demonstrated an IC50 value of 18.8 μM against HeLa cells.

-

Mechanism of Action: Further mechanistic studies revealed that this compound induces apoptosis at its IC50 concentration, suggesting its potential as an apoptosis-inducing anticancer agent.

Comparative Cytotoxicity of Related Quinolines:

To provide a broader context, the cytotoxicities of other structurally related nitro- and chloro-substituted quinolines are presented in the table below. Notably, 8-hydroxy-5-nitroquinoline (Nitroxoline) has shown significant cytotoxicity against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Acylhydrazone Derivative 7 | HeLa | 18.8 | |

| 8-Hydroxy-5-nitroquinoline (NQ) | Raji (B-cell lymphoma) | 0.438 | [2] |

| 5,7-Dichloro-8-quinolinol (CCQ) | Raji (B-cell lymphoma) | >1 | [2] |

| 8-Hydroxyquinoline (8HQ) | Raji (B-cell lymphoma) | ~2.5 | [2] |

| Clioquinol | Raji (B-cell lymphoma) | ~4 | [2] |

Putative Anticancer Mechanism:

The anticancer activity of these compounds is believed to be multifactorial. The nitro group can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. Furthermore, some quinoline derivatives are known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. For instance, 8-hydroxy-5-nitroquinoline's cytotoxicity is enhanced by copper and is associated with an increase in intracellular ROS[2].

Caption: Putative mechanism of anticancer action.

Potential Antimicrobial and Antifungal Activities

While specific studies on the antimicrobial and antifungal activities of 4-chloro-8-nitroquinoline derivatives are limited, the broader class of quinolines is well-known for these properties[3]. The structural similarity to known antimicrobial agents like nitroxoline (8-hydroxy-5-nitroquinoline) suggests that this class of compounds warrants investigation for its potential to combat bacterial and fungal pathogens[2][4]. The presence of the nitro group, a known pharmacophore in antimicrobial drugs, further supports this hypothesis.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic modification of the 4-chloro-8-nitroquinoline scaffold has provided valuable insights into the structural features that govern its biological activity.

-

Importance of the 4-Position: The ability to easily substitute the chloro group at the 4-position is a key advantage for SAR studies. The introduction of different side chains, such as the acylhydrazone moiety, has been shown to significantly impact anticancer potency. The nature of the substituent on the acylhydrazide portion of these derivatives can be further varied to optimize activity.

-

Role of the 8-Nitro Group: The 8-nitro group is a critical contributor to the biological activity. Its strong electron-withdrawing nature is believed to enhance the compound's ability to interact with biological targets. Comparative studies with analogs lacking the nitro group would be instrumental in definitively quantifying its contribution.

-

Influence of Other Substituents: The addition of other substituents to the quinoline ring can further modulate the activity. For example, the synthesis of a 4-methyl-5-chloro-6-methoxy-8-nitroquinoline highlights the potential for multi-substituted analogs with potentially enhanced or altered biological profiles[5].

Future Perspectives and Conclusion

The 4-chloro-8-nitroquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the promising anticancer activity of its derivatives make it an attractive target for further investigation. Future research efforts should focus on:

-

Expansion of the Derivative Library: A systematic exploration of a wider range of substituents at the 4-position is warranted to build a more comprehensive SAR profile.

-

Broader Biological Screening: In addition to anticancer activity, these derivatives should be screened against a panel of bacterial and fungal pathogens to explore their potential as antimicrobial agents.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective compounds. This includes identifying the specific cellular pathways affected and the key proteins with which these compounds interact.

-

In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

References

-

PrepChem. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available from: [Link].

-

Summers, K. L., et al. (2015). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Drug Design, Development and Therapy, 9, 2033–2047. Available from: [Link].

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link].

-

Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. Available from: [Link].

-

Patel, D. J., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000252. Available from: [Link].

-

Summers, K. L., et al. (2015). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF. Available from: [Link].

-

Prachayasittikul, V., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available from: [Link].

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available from: [Link].

-

Kumar, A., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100169. Available from: [Link].

- Google Patents. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.

-

Dos Santos, A. L. S., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 8(10), 1052. Available from: [Link].

-

ResearchGate. The anticancer IC50 values of synthesized compounds. Available from: [Link].

-

ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available from: [Link].

-

Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(52), 32896-32907. Available from: [Link].

-

ResearchGate. Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. Available from: [Link].

-

Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link].

-

Quora. How might one synthesis 4-chloro quinoline? Available from: [Link].

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link].

-

Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar. Available from: [Link].

-

Wei, L., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(12), 7341-7348. Available from: [Link].

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Recrystallization & Purification of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

[1]

Abstract & Scope

This application note details the purification of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate , a critical scaffold in the synthesis of antiviral and antibacterial agents.[1] The 4-chloro group serves as a versatile handle for subsequent nucleophilic aromatic substitution (

This guide provides a robust recrystallization protocol designed to maximize purity (>98% HPLC) while minimizing hydrolytic degradation. It targets researchers transitioning from milligram-scale synthesis to gram-scale process optimization.[1]

Physicochemical Basis of Purification[1]

Understanding the molecular behavior of the target versus its impurities is vital for designing a self-validating protocol.[1]

The Impurity Profile

The crude material, typically generated via chlorination of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate using phosphorus oxychloride (

| Impurity Type | Origin | Solubility Characteristics | Removal Strategy |

| Phosphoric Acid Species | Byproducts of | Water-soluble; acidic | Aqueous Bicarbonate Wash |

| Starting Material (4-OH) | Incomplete reaction or hydrolysis | High MP (>250°C); Poor solubility in non-polar solvents | Hot filtration (insoluble in DCM/EtOAc) |

| Tarry Oligomers | Thermal degradation | Variable; often non-polar | Activated Carbon / Recrystallization |

Solubility Logic

The target molecule contains a nitro group (polar), an ester (moderately polar), and a chloro-heterocycle (lipophilic).[1]

-

Water: Insoluble (Critical for quenching

).[1] -

Ethanol: Sparingly soluble cold; soluble hot.[1][3][4] (Primary candidate).

-

Hexanes: Insoluble.[1]

Expert Insight: While ethanol is the standard solvent for quinolines, the 4-chloro substituent is susceptible to solvolysis (ethanolysis) at high temperatures over prolonged periods.[1] Anhydrous Acetonitrile (MeCN) or Ethyl Acetate/Hexane systems are often safer for strictly non-protic purification, but rapid recrystallization from Ethanol remains the industrial standard due to better impurity rejection.[1]

Pre-Protocol: The "Workup" (Critical Pre-requisite)

Recrystallization cannot fix a poor workup.[1] The crude solid must be free of acidic phosphorus residues before heating.[1]

Workflow Diagram: Synthesis to Crude

Figure 1: Critical workup steps to ensure the crude material is acid-free. Residual acid catalyzes hydrolysis during the heating steps of recrystallization.[1]

Detailed Recrystallization Protocol

Target Purity: >98% Typical Yield: 85-90% (from crude)[1]

Materials Required[4][5][6][7][8][9][10][11][12]

-

Solvent A: Ethanol (Absolute) OR Acetonitrile (HPLC Grade).[1]

-

Anti-solvent: Hexanes (if using Ethyl Acetate method).[1]

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.[1]

Step-by-Step Methodology

Method A: The Ethanol Process (Standard)

Best for general purification where trace hydrolysis (<0.5%) is acceptable.[1]

-

Preparation: Place the dried crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add Ethanol (approx. 5-7 mL per gram of solid).

-

Heating: Attach a reflux condenser. Heat the mixture to boiling (

) with stirring.-

Checkpoint: If the solution is not clear after 5 minutes of reflux, add more ethanol in 1 mL increments.

-

Filtration Note: If a fine yellow powder remains insoluble while the bulk dissolves, this is likely unreacted 4-hydroxy starting material.[1] Perform a hot filtration immediately to remove it.[1]

-

-

Crystallization: Remove the heat source.[1] Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystal growth).[1]

-

Optional: Once at room temperature, cool further in an ice bath (

) for 30 minutes to maximize yield.

-

-

Collection: Filter the crystals using vacuum filtration.

-

Washing: Wash the filter cake with cold ethanol (

mL). -

Drying: Dry in a vacuum oven at

for 4 hours. Do not exceed

Method B: The Ethyl Acetate/Hexane Process (High Stability)

Best for high-value batches where hydrolysis must be strictly avoided.[1]

-

Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate.

-

Precipitation: Remove from heat. While still warm, add Hexanes dropwise until a persistent turbidity (cloudiness) is observed.[1][5]

-

Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.[1]

-

Cooling: Allow to stand undisturbed at room temperature. Needle-like crystals should form.

Characterization & Validation

A successful purification is validated by the following metrics.

| Technique | Observation | Interpretation |

| HPLC (UV 254nm) | Single peak >98% area | Successful purification.[1] |

| 1H NMR ( | Absence of broad singlet >11 ppm | Confirms removal of 4-OH starting material.[1] |

| Melting Point | Sharp range (e.g., 100-105°C*) | Note: 4-chloro derivatives usually melt lower than their 4-hydroxy precursors (>250°C).[1] |

| Appearance | Pale yellow/off-white needles | Dark orange/brown indicates oxidation or oligomers.[1] |

Decision Tree: Troubleshooting

Figure 2: Logic flow for assessing crystal quality based on thermal properties.

Safety & Handling

-

Skin Sensitizer: 4-chloroquinolines are potent sensitizers.[1] Always wear nitrile gloves and long sleeves.[1]

-

Lachrymator Potential: Some halogenated quinolines can be irritating to eyes.[1] Handle in a fume hood.

-

Reactivity: Avoid contact with strong bases (hydroxide, amines) unless intended, as this will displace the chloride.[1]

References

Sources

- 1. Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10N2O5 | CID 734639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE [cymitquimica.com]

- 3. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Reagents & Solvents [chem.rochester.edu]

The Versatile Scaffold: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed.[1] Its rigid, bicyclic aromatic system provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. Within this important class of heterocycles, Ethyl 4-chloro-8-nitroquinoline-3-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of its synthesis, reactivity, and diverse applications in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound

The utility of this compound as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The ester at the 3-position offers a handle for modification or can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in drug design.[2] The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents.[3] Furthermore, the nitro group at the 8-position can be reduced to an amine, providing another point for diversification and modulation of the molecule's electronic and steric properties. This trifecta of reactive sites makes it a powerful building block for creating libraries of compounds for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved through a two-step process starting from the corresponding 4-hydroxyquinoline derivative. The general approach is analogous to the synthesis of similar 4-chloroquinolines.[4]

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate

This initial step involves a cyclization reaction to form the quinoline core. A common method is the Gould-Jacobs reaction.[5]

Materials:

-

2-Nitroaniline

-

Diethyl (ethoxymethylene)malonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of 2-nitroaniline and diethyl (ethoxymethylene)malonate in ethanol is heated at reflux for 2-4 hours.

-

The solvent is removed under reduced pressure to yield the intermediate, diethyl 2-(((2-nitrophenyl)amino)methylene)malonate.

-

The intermediate is added portion-wise to preheated diphenyl ether at 240-250 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes, during which cyclization occurs.

-

After cooling, the reaction mixture is diluted with petroleum ether or hexane to precipitate the product.

-

The crude product is collected by filtration, washed with petroleum ether, and recrystallized from a suitable solvent like ethanol or acetic acid to afford pure Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate.

Protocol 2: Chlorination to this compound

The conversion of the 4-hydroxy group to a chloro group is a crucial step to activate the scaffold for subsequent nucleophilic substitution reactions.

Materials:

-

Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred suspension of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate in dichloromethane, a catalytic amount of N,N-dimethylformamide is added.

-

Phosphorus oxychloride (2-3 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then heated at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured cautiously onto crushed ice.

-

The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Key Applications in Medicinal Chemistry

The strategic placement of reactive functional groups on the this compound scaffold allows for its elaboration into a diverse range of biologically active molecules.

Development of Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of anticancer drugs.[6] The 4-position of the quinoline ring can be functionalized with various amine-containing fragments that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.[7][8]

Workflow for Kinase Inhibitor Synthesis:

Caption: Synthetic workflow for kinase inhibitors.

Protocol 3: Synthesis of a 4-Anilino-8-aminoquinoline-3-carboxamide Derivative

This protocol exemplifies the derivatization of the core scaffold into a potential kinase inhibitor.

Materials:

-

This compound

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Iron powder

-

Ammonium chloride

-

Ethanol/Water

-

Ammonia solution

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Desired amine for amide coupling

Procedure:

-

Nucleophilic Substitution: A mixture of this compound, the substituted aniline (1.2 eq), and DIPEA (2 eq) in n-butanol is heated at 100-120 °C for 12-16 hours. After cooling, the precipitated product, Ethyl 4-(substituted anilino)-8-nitroquinoline-3-carboxylate, is collected by filtration.

-

Nitro Group Reduction: The product from the previous step is suspended in a mixture of ethanol and water. Iron powder (5 eq) and ammonium chloride (1 eq) are added, and the mixture is heated at reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the hot mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine, dried, and concentrated to give Ethyl 4-(substituted anilino)-8-aminoquinoline-3-carboxylate.

-

Ester Hydrolysis & Amide Coupling: The ethyl ester is hydrolyzed using aqueous lithium hydroxide in a THF/methanol mixture. The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents like EDC and HOBt in DMF to yield the final 4-(substituted anilino)-8-aminoquinoline-3-carboxamide derivative.

Synthesis of Anti-infective Agents

The 8-aminoquinoline scaffold is historically significant in the development of antimalarial drugs like primaquine.[3] The derivatization of this compound provides a route to novel 8-aminoquinoline analogues with potential broad-spectrum anti-infective properties.

Table 1: Exemplary Biological Activities of Quinoline Derivatives

| Compound Class | Target Organism/Cell Line | Biological Activity | Reference |

| 4-Anilinoquinolines | Various Cancer Cell Lines | Kinase Inhibition (e.g., EGFR, VEGFR) | [9] |

| 8-Aminoquinolines | Plasmodium falciparum | Antimalarial | [3] |

| Fluoroquinolones | Bacteria | DNA Gyrase/Topoisomerase IV Inhibition | [10] |

| 8-Hydroxyquinolines | Various Pathogens/Cells | Metal Chelating, Anticancer, Antimicrobial | [11] |

Structural-Activity Relationship (SAR) Insights

The modular synthesis enabled by the this compound scaffold is highly amenable to systematic SAR studies.

Key Structural Modifications and Their Potential Impact:

-

4-Position: Variation of the nucleophile introduced at this position directly influences the interaction with the target protein. For kinase inhibitors, different anilines or other aromatic amines can be explored to optimize binding in the hinge region.

-

8-Position: The amino group, obtained after nitro reduction, can be acylated, sulfonated, or alkylated to probe the surrounding pocket and influence physicochemical properties like solubility and cell permeability.

-

3-Position: The ethyl carboxylate can be converted to a variety of amides or other functional groups to introduce additional interaction points or to modulate the overall properties of the molecule.

Logical Relationship of Scaffold to Biological Activity:

Caption: Structure-Activity Relationship (SAR) logic.

Conclusion

This compound represents a highly valuable and strategically functionalized starting material for the synthesis of diverse compound libraries in medicinal chemistry. Its predictable reactivity at three key positions allows for the systematic exploration of chemical space and the optimization of lead compounds. The protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile scaffold in the quest for novel therapeutics, particularly in the areas of oncology and infectious diseases.

References

-

Betti, C., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

-

Patel, K. N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

- Pop, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 744-748.

-

Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

-

Sun, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Tarek, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Omega. Available at: [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available at: [Link]

-

Wube, A., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules. Available at: [Link]

-

Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Yelekci, K., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]

-

Zhang, D., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

-

Zięba, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]

-

Zvarec, O., et al. (2017). Design, synthesis and biological evaluation of novel quinoline-based inhibitors of human dihydroorotate dehydrogenase. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate [myskinrecipes.com]

- 11. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Application Note: Advanced Derivatization Architectures for Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Executive Summary: The Scaffold of Opportunity

This compound (ECNQ) represents a "privileged structure" in medicinal chemistry, offering a rare convergence of three distinct reactive handles within a compact bicyclic framework.[1] Unlike mono-functionalized quinolines, ECNQ allows for orthogonal derivatization :

-

C4-Position (The Electrophilic Warhead): Highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive electron-withdrawal of the C3-ester and C8-nitro groups.[1] -

C3-Position (The Cyclization Anchor): An ester moiety capable of hydrazinolysis or condensation, often serving as the "closing" partner in forming tricyclic fused systems (e.g., pyrazoloquinolines).

-

C8-Position (The Latent Pharmacophore): A nitro group serving as a masked aniline, essential for accessing 8-aminoquinoline antimalarial space (Primaquine/Tafenoquine analogs) or metal-chelating motifs.[1]

This guide details three validated protocols to exploit these nodes, moving from simple substitution to complex tricyclic cascade reactions.

Structural Analysis & Reactivity Map

Before initiating synthesis, understanding the electronic landscape is critical for regiocontrol.

-

LUMO Localization: Density Functional Theory (DFT) models of analogous 4-chloro-3-nitroquinolines consistently show the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is highest at C4 .[1] This dictates that nucleophiles will attack C4 before interacting with the C3-ester or reducing the C8-nitro group.[1]

-

The "Soft" Spot: The C4-Cl bond is labile.[1] Hydrolysis back to the 4-hydroxy (4-oxo) species is a common side reaction if moisture is present.[1] All reactions must be run under anhydrous conditions.

Detailed Experimental Protocols

Protocol A: C4-Amination via (The Gateway Reaction)

Target: Synthesis of 4-amino-8-nitroquinoline-3-carboxylates.[1]

Rationale: This is the primary entry point for diversity.[1] The 8-nitro group enhances the electrophilicity of C4, allowing substitution under milder conditions than un-nitrated quinolines.

Materials:

-

Substrate: this compound (1.0 eq)[1]

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 eq) (e.g., Morpholine, Benzylamine)

-

Base:

or DIPEA (1.5 eq) to scavenge HCl.[1] -

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of ECNQ in 10 mL of anhydrous DCM under an Argon atmosphere. The solution typically appears pale yellow.[1]

-

Addition: Cool to 0°C. Add the base followed by the dropwise addition of the amine.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: TLC (Hexane:EtOAc 7:3).[1] The starting material (

) will disappear, replaced by a lower

-

-

Workup: Dilute with DCM (20 mL), wash with water (2 x 15 mL) and Brine (15 mL). Dry over

.[1] -

Purification: Recrystallization from Ethanol is usually sufficient.[1] If oil persists, flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Self-Validation Check:

-

1H NMR: The disappearance of the quinoline C2-H singlet shift (typically ~9.2 ppm in the chloro-SM) and the appearance of a new signal (often slightly upfield) confirms substitution.[1]

-

Visual: A color change from pale yellow to deep orange/red often accompanies the formation of the amino-nitro push-pull system.[1]

Protocol B: The Hydrazine Cascade (Tricyclic Synthesis)

Target: Synthesis of 8-nitro-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-ones.[1][2]

Rationale: Hydrazine acts as a binucleophile.[1] It first displaces the C4-chloride (

Materials:

-

Substrate: ECNQ (1.0 eq)[1]

-

Reagent: Hydrazine Hydrate (80% or 98%) (2.5 eq)[1]

-

Solvent: Absolute Ethanol.[1]

Step-by-Step Methodology:

-

Setup: Suspend 1.0 mmol ECNQ in 15 mL Ethanol.

-

Initiation: Add Hydrazine Hydrate dropwise at RT. An immediate color change (often red) indicates the intermediate 4-hydrazino species formation.[1]

-

Cyclization: Heat the mixture to reflux (80°C) for 3–6 hours.

-

Precipitation: The product usually precipitates from the hot solution as a solid (often yellow/orange).[1]

-

Isolation: Cool to RT. Filter the solid.[1] Wash copiously with cold ethanol and diethyl ether.[1]

Critical Note: If the reaction is stopped early (RT), you may isolate the 4-hydrazino intermediate . Reflux is required to drive the ring closure.[1]

Protocol C: Chemoselective C8-Nitro Reduction

Target: Ethyl 4-chloro-8-aminoquinoline-3-carboxylate.[1]

Rationale: Reducing the nitro group while retaining the reactive 4-chloro substituent is challenging but valuable.[1] It allows for subsequent

Recommended Method: Stannous Chloride (

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol ECNQ in 20 mL Ethyl Acetate or Ethanol.

-

Reagent Prep: Add

(5.0 eq). -

Reaction: Heat to 70°C for 2–4 hours.

-

Caution: Do not reflux vigorously for extended periods to avoid ester hydrolysis.[1]

-

-

Workup (Critical): Cool. Pour into ice water. Neutralize with saturated

until pH 8. A thick tin salt precipitate will form.[1] -

Filtration: Filter through a Celite pad to remove tin salts.[1] Wash the pad with EtOAc.[1]

-

Extraction: Separate the organic layer, dry, and concentrate.[3][4]

Data Summary & Validation Markers

| Derivative Type | Reaction Site | Key Reagent | Diagnostic 1H NMR Signal | Expected Yield |

| 4-Amino | C4 ( | Primary Amine | New NH signal (broad, ~6-8 ppm) | 85-95% |

| Pyrazolo-quinoline | C4 + C3 | Hydrazine | Loss of Ethyl ester ( | 70-85% |

| 8-Amino | C8 (Reduction) | Upfield shift of C7-H; Broad | 60-75% |

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways for ECNQ. The "Red Route" indicates the cascade cyclization to fused heterocycles.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3761179, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (Analogous Reactivity). Retrieved from [Link]

-

El-Atawy, M. A., et al. (2025).[5] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Retrieved from [Link](Validating SNAr conditions on nitrogen heterocycles).

-

Nemez, D. B., et al. (2023).[3] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry.[1] Retrieved from [Link](Protocol for amino-substitution on chloroquinolines).

-

Al-Mulla, A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2085-2095. Retrieved from [Link](Mechanistic insight into ester/hydrazine cyclization cascades).

-

Li, H., et al. (2008). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry. Retrieved from [Link](SAR data on C8-functionalized quinolines).

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate. Low yield is a common but surmountable issue in multi-step aromatic synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve the underlying problems in your reaction sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is disappointingly low. Where should I start my investigation?

The synthesis of this compound is a multi-step process. A low final yield is typically a cumulative effect of inefficiencies at each stage. The most logical approach is to analyze the synthesis sequentially. The probable synthetic route involves two key transformations: a Gould-Jacobs cyclization to form the 4-hydroxyquinoline core, followed by a chlorination step.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Begin by isolating and characterizing the intermediate product after the first step. If the yield of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is low, focus your efforts there before proceeding.

Q2: The initial Gould-Jacobs cyclization to form the quinolone ring is inefficient. What are the common causes?

The Gould-Jacobs reaction is a thermal cyclization that can be sensitive to several factors, especially when using a deactivated aniline like 2-nitroaniline.[1][2][3]

A. Incomplete Cyclization:

-

Causality: The intramolecular electrophilic aromatic substitution (the ring-closing step) is slow due to the powerful electron-withdrawing effect of the nitro group on the aniline ring. High activation energy is required to overcome this deactivation.

-

Solution: The reaction requires high temperatures, typically in the range of 240-260°C.[1] Ensure your high-boiling solvent (like Dowtherm A or diphenyl ether) is maintaining a stable, high temperature. Microwave synthesis can be an effective alternative for achieving the necessary temperatures and reducing reaction times.[1]

B. Side Reactions and Tar Formation:

-

Causality: At the high temperatures required for cyclization, the starting materials and intermediates can polymerize or decompose, leading to the formation of tar.[4] This is a common issue in many classical quinoline syntheses like the Skraup reaction.[4]

-

Solution:

-

Controlled Heating: Increase the temperature of the reaction mixture gradually to the target.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.

-

Purity of Reactants: Ensure your 2-nitroaniline and diethyl ethoxymethylenemalonate (DEEM) are pure. Impurities can act as catalysts for polymerization.

-

C. Incorrect Intermediate Formation:

-

Causality: The initial reaction between the aniline and DEEM should form the anilinomethylenemalonate intermediate. If this step is not complete before high-temperature cyclization, side reactions can occur.

-

Solution: Consider a two-stage heating profile. First, heat the aniline and DEEM at a lower temperature (e.g., 100-120°C) to form the intermediate, potentially removing the ethanol byproduct. Then, raise the temperature to >250°C for the cyclization.

| Parameter | Standard Condition | Optimized Condition for Deactivated Anilines | Rationale |

| Temperature | 220-240°C | 250-260°C (or Microwave up to 300°C) | Overcomes the high activation energy from the electron-withdrawing nitro group.[1] |

| Reaction Time | 1-2 hours | 20-45 minutes | Shorter times at higher temperatures can minimize degradation product formation.[1] |

| Atmosphere | Air | Inert (N₂ or Ar) | Prevents oxidation of aniline and intermediates at high temperatures. |

Q3: I'm seeing incomplete conversion during the chlorination of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate with POCl₃. How can I drive the reaction to completion?

The conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloroquinoline using phosphorus oxychloride (POCl₃) is a standard procedure but can be sluggish.

A. Insufficient Reagent or Reactivity:

-

Causality: The 4-quinolone oxygen is a poor leaving group. It must be activated by POCl₃ to form a phosphate ester intermediate, which is then displaced by a chloride ion. This process may require stoichiometric or even excess POCl₃ to proceed efficiently.

-

Solution:

-

Increase Equivalents: Use a larger excess of POCl₃. It can often serve as both the reagent and the solvent. A 5 to 10-fold volumetric excess is common.[5]

-

Add a Catalyst: In some cases, a catalytic amount of a tertiary amine like N,N-dimethylaniline or pyridine can accelerate the reaction. These bases can facilitate the formation of more reactive chlorinating species.

-

B. Reaction Temperature and Time:

-

Causality: Like many reactions, the rate is temperature-dependent. Insufficient thermal energy will result in a slow or stalled reaction.

-

Solution: The reaction is typically performed at reflux (approx. 100-110°C).[5] Ensure you are reaching this temperature and allow sufficient time (2-4 hours). Monitor the reaction by TLC until the starting material is consumed.

C. Workup Issues:

-

Causality: POCl₃ is highly reactive with water. The workup procedure, which involves quenching the excess POCl₃, is extremely exothermic and must be done carefully to avoid degrading the product.

-

Solution: Cool the reaction mixture significantly before slowly and carefully pouring it onto crushed ice. This hydrolyzes the excess POCl₃ to phosphoric acid. The product can then be isolated by neutralizing the acidic solution and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).

Q4: My final product is impure, and I suspect side products from the chlorination step. What are they and how can I avoid them?

Harsh conditions during chlorination can lead to unwanted byproducts.

A. Dimerization/Polymerization:

-

Causality: The reaction conditions can sometimes promote the formation of quinoline dimers or oligomers, especially if trace amounts of water are present during the initial heating phase.

-

Solution: Ensure your starting 4-hydroxyquinoline intermediate is completely dry and that the POCl₃ is of high quality.

B. Unwanted Chlorination:

-

Causality: While less common for this specific substrate, highly activated aromatic rings can sometimes undergo chlorination on the ring itself under forcing conditions. The Vilsmeier-Haack reaction, which uses a similar reagent (POCl₃/DMF), is known to formylate and chlorinate aromatic systems.[6][7][8]

-

Solution: Avoid unnecessarily high temperatures or prolonged reaction times once TLC indicates the consumption of starting material. Stick to the reflux temperature of POCl₃ without additional heating.

Optimized Synthesis Protocol

This protocol integrates the troubleshooting advice above to provide a robust, self-validating methodology for the synthesis.

Overall Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Step 1: Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (Gould-Jacobs Reaction)

-

Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer reaching the bottom of the flask, and a reflux condenser fitted with a nitrogen inlet.

-

Charge Reagents: To the flask, add 2-nitroaniline (1.0 eq) and Dowtherm A (or diphenyl ether) as the solvent (approx. 5-10 mL per gram of aniline).

-

Intermediate Formation: Begin stirring and add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) to the mixture. Heat the solution to 110-120°C for 30 minutes to form the anilinomethylenemalonate intermediate and drive off ethanol.

-

Cyclization: Gradually increase the temperature to 250-255°C and maintain this temperature for 30-45 minutes. The solution will darken.

-

Workup: Allow the mixture to cool to below 100°C. Add petroleum ether or hexane to precipitate the crude product. Stir for 30 minutes, then collect the solid by filtration.

-

Purification: Wash the solid with hot ethanol or recrystallize from a suitable solvent (e.g., acetic acid or DMF) to obtain the purified intermediate. Verify its identity and purity via ¹H NMR and LC-MS before proceeding.

Step 2: this compound (Chlorination)

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

Charge Reagents: Add the dried Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (1.0 eq) to the flask. Carefully add phosphorus oxychloride (POCl₃) (at least a 5-fold volumetric excess).

-

Reaction: Heat the mixture to reflux (approx. 105°C) with stirring for 2-4 hours. Monitor the reaction's progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting material.

-

Quenching (Critical Step): After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

-

Isolation: The product should precipitate as a solid. Allow the ice to melt completely. Make the solution basic (pH 8-9) by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.

-

Purification: Collect the solid product by filtration. Wash thoroughly with water until the filtrate is neutral. Dry the solid under vacuum. If necessary, recrystallize from ethanol or purify by flash column chromatography to obtain the final product.

References

-

IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]

-

ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Merck Index. (1939). Gould-Jacobs Reaction. J. Am. Chem. Soc. 61, 2890. Retrieved from [Link]

-

ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

-